Phenyltrifluorosilane basic properties and structure
Phenyltrifluorosilane basic properties and structure
An In-depth Technical Guide to Phenyltrifluorosilane: Core Properties, Structure, and Synthetic Applications
Authored by: A Senior Application Scientist
Introduction
Phenyltrifluorosilane (C₆H₅F₃Si) is an organosilicon compound that has garnered significant interest within the scientific community, particularly in the realms of organic synthesis and materials science. As a stable, yet reactive, precursor for the introduction of the phenyl group, it serves as a valuable reagent for researchers, chemists, and professionals in drug development. This guide provides a comprehensive overview of the fundamental properties, molecular structure, synthesis, and key applications of phenyltrifluorosilane, with a focus on its utility in modern synthetic methodologies. Its growing importance is largely attributed to its role in carbon-carbon bond formation, offering a less toxic and readily available alternative to other organometallic reagents.[1]
Physicochemical Properties
Phenyltrifluorosilane is a colorless liquid at room temperature with a pungent odor.[2] It is characterized by its high reactivity towards moisture and protic solvents, undergoing rapid hydrolysis.[3] Due to its flammable nature, appropriate safety precautions are necessary during its handling and storage.[2]
| Property | Value | Reference(s) |
| CAS Number | 368-47-8 | [1] |
| Molecular Formula | C₆H₅F₃Si | [1] |
| Molecular Weight | 162.18 g/mol | [1] |
| Melting Point | -19 °C | [3] |
| Boiling Point | 101 °C | [3] |
| Density | 1.217 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | 1.411 | [3] |
| Flash Point | -5 °C | [3] |
Molecular Structure and Spectroscopic Signature
The molecular structure of phenyltrifluorosilane consists of a central silicon atom bonded to a phenyl group and three fluorine atoms. This arrangement results in a tetrahedral geometry around the silicon center.
Caption: Molecular structure of phenyltrifluorosilane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 8.0 ppm. The protons on the phenyl ring will exhibit complex splitting patterns due to ortho, meta, and para couplings.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the phenyl group. The carbon atom directly attached to the silicon (ipso-carbon) will appear at a distinct chemical shift compared to the other aromatic carbons. A known spectrum shows signals for the phenyl carbons.[4]
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this compound, likely showing a singlet for the three equivalent fluorine atoms. The chemical shift will be in the typical range for fluorosilanes.[5]
-
²⁹Si NMR: The silicon NMR spectrum provides direct information about the silicon environment. For phenyltrifluorosilane, a single resonance is expected, and its chemical shift will be influenced by the electronegative fluorine atoms and the phenyl group.[6]
Infrared (IR) Spectroscopy
The IR spectrum of phenyltrifluorosilane will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected peaks include those for C-H stretching of the aromatic ring, C=C stretching of the phenyl group, and strong Si-F stretching vibrations.
Mass Spectrometry
Electron ionization mass spectrometry of phenyltrifluorosilane is expected to show a molecular ion peak (M⁺) at m/z 162. The fragmentation pattern would likely involve the loss of fluorine atoms and potentially the phenyl group, leading to characteristic fragment ions.[7][8]
Synthesis of Phenyltrifluorosilane
A common and effective method for the synthesis of phenyltrifluorosilane is the fluorination of phenyltrichlorosilane. Phenyltrichlorosilane is a commercially available starting material.[9] The Swarts reaction, which employs antimony trifluoride (SbF₃), is a well-established method for converting organochlorosilanes to their corresponding fluorosilanes.[10][11]
Caption: Synthesis of phenyltrifluorosilane via the Swarts reaction.
Experimental Protocol: Fluorination of Phenyltrichlorosilane
Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves corrosive and reactive chemicals.
-
Apparatus Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is assembled. The apparatus should be flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Charging the Flask: The flask is charged with antimony trifluoride (SbF₃).
-
Addition of Phenyltrichlorosilane: Phenyltrichlorosilane is added dropwise to the stirred suspension of SbF₃ at a controlled rate to manage the exothermic reaction.
-
Reaction and Workup: The reaction mixture is heated to reflux to ensure complete conversion. After cooling, the product, phenyltrifluorosilane, is isolated by distillation. The byproduct, antimony trichloride (SbCl₃), remains as a residue.
-
Purification: The distilled phenyltrifluorosilane can be further purified by fractional distillation to achieve high purity.
Reactivity and Applications in Organic Synthesis
The reactivity of phenyltrifluorosilane is dominated by the Si-F and Si-C bonds. The presence of the electronegative fluorine atoms makes the silicon atom highly susceptible to nucleophilic attack. This property is harnessed in various synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions.
Hiyama Cross-Coupling Reactions
Phenyltrifluorosilane is an effective coupling partner in Hiyama cross-coupling reactions, which form carbon-carbon bonds between organosilicon compounds and organic halides.[12] A key step in this reaction is the activation of the silicon reagent with a fluoride source, such as tetrabutylammonium fluoride (TBAF), to form a hypervalent, more nucleophilic silicate species.[13][14]
This methodology is particularly valuable for the synthesis of biaryl and heterobiaryl structures, which are common motifs in pharmaceuticals and other biologically active molecules.[12][15] The use of aryltrifluorosilanes offers advantages such as stability, low toxicity, and ease of handling compared to other organometallic reagents.[13]
Caption: Catalytic cycle of the Hiyama cross-coupling reaction.
Representative Protocol for Hiyama Cross-Coupling
The following is a general procedure for the palladium-catalyzed Hiyama cross-coupling of phenyltrifluorosilane with an aryl chloride.[13]
-
Reaction Setup: To an oven-dried reaction vessel is added palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos), the aryl chloride, and a magnetic stir bar.
-
Addition of Reagents: The vessel is sealed and purged with an inert gas. Phenyltrifluorosilane and a solvent (e.g., tert-butanol) are added via syringe.
-
Activation and Reaction: A solution of TBAF in a suitable solvent is added to the reaction mixture. The reaction is then heated to the desired temperature and stirred until completion, which can be monitored by techniques such as TLC or GC-MS.
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is dried, concentrated, and the crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Safety and Handling
Phenyltrifluorosilane is a flammable liquid and is corrosive.[2] It reacts rapidly with water and moisture, releasing hydrogen fluoride, which is highly toxic and corrosive.[2][16] Therefore, it must be handled in a dry, inert atmosphere. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated chemical fume hood.[2]
Conclusion
Phenyltrifluorosilane is a versatile and valuable reagent in modern organic chemistry. Its well-defined physicochemical properties and clear spectroscopic signature make it a reliable compound for synthetic applications. The ability to readily synthesize it from phenyltrichlorosilane and its successful application in palladium-catalyzed Hiyama cross-coupling reactions highlight its importance for the construction of complex molecular architectures relevant to the pharmaceutical and materials science industries. As the demand for efficient and sustainable synthetic methods grows, the utility of phenyltrifluorosilane and related organosilicon compounds is expected to expand further.
References
- 1. scbt.com [scbt.com]
- 2. PHENYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. PHENYLTRIFLUOROSILANE | 368-47-8 [amp.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. Trimethoxyphenylsilane | C9H14O3Si | CID 18137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ≥97.0%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 10. Antimony trifluoride - Wikipedia [en.wikipedia.org]
- 11. Volume # 5(120), September - October 2018 — "Preparation of trifluoromethyl(trimethyl)silane using Swarts reaction " [notes.fluorine1.ru]
- 12. mdpi.com [mdpi.com]
- 13. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
